2-(pyrrolidin-3-yl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-4-11-9(3-1)7-12(14-11)10-5-6-13-8-10/h1-4,7,10,13-14H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUKIIHOCPRYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260680-48-5 | |
| Record name | 2-(pyrrolidin-3-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Pyrrolidin 3 Yl 1h Indole and Its Structural Analogues
General Strategies for Indole (B1671886) Ring System Construction and Regioselective Functionalization
The indole core is a privileged structure in medicinal chemistry, and numerous methods for its synthesis and functionalization have been developed. e-journals.inrsc.org For the synthesis of 2-(pyrrolidin-3-yl)-1H-indole, methods that allow for the introduction of a substituent at the C2 position are of particular importance.
Electrophilic Indole Substitutions for Core Modification
The indole ring is electron-rich and readily undergoes electrophilic substitution, typically at the C3 position. researchgate.netnih.gov Direct electrophilic substitution at the C2 position is less common and often requires the C3 position to be blocked. However, electrophilic substitution reactions are crucial for preparing indole precursors that can later be functionalized at the C2 position. For instance, halogenation of the indole ring can introduce a handle for subsequent cross-coupling reactions. Friedel-Crafts acylation can also be employed to introduce carbonyl groups, which can then be elaborated. researchgate.netsemanticscholar.org While direct C2-alkylation via Friedel-Crafts-type reactions is challenging due to the higher nucleophilicity of the C3 position, this inherent reactivity can be exploited to build precursors for more complex transformations. researchgate.net
Transition Metal-Catalyzed Coupling Reactions for Indole Derivatization
Transition metal-catalyzed reactions have become powerful tools for the regioselective functionalization of the indole nucleus, including the challenging C2 position. rsc.orgmdpi.com These methods often involve the use of a directing group on the indole nitrogen to guide the catalyst to the desired position.
Heck Reaction: The Heck reaction, which couples a halide or triflate with an alkene, has been applied to the enantioselective C2-alkylation of indoles. nih.govorganic-chemistry.org For example, a palladium-catalyzed redox-relay Heck reaction of 2-indole triflates with various alkenes can produce a range of indole derivatives with a stereocenter adjacent to the C2 position. nih.gov
C-H Activation/Alkylation: Direct C-H activation at the C2 position of indoles, followed by alkylation, is an increasingly popular and atom-economical strategy. acs.orgresearchgate.net Rhodium(III)-catalyzed C2-alkylation of indoles with maleimides has been demonstrated, providing an efficient route to 3-(indol-2-yl)succinimides. researchgate.net Similarly, iridium(I) catalysts can be used for the C-H bond alkylation at the C2-position of N-substituted indoles with alkenes. acs.org
Buchwald Modification of Fischer Indole Synthesis: The Fischer indole synthesis is a classic method for constructing the indole ring from a phenylhydrazine (B124118) and a ketone or aldehyde. alfa-chemistry.comwikipedia.org A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.org This can be used to generate 2-substituted indoles that could be precursors to the target molecule. e-journals.inresearchgate.net
Table 1: Examples of Transition Metal-Catalyzed C2-Functionalization of Indoles
| Reaction Type | Catalyst/Reagents | Indole Substrate | Coupling Partner | Product Type |
|---|---|---|---|---|
| Redox-Relay Heck Reaction | Palladium catalyst, Pyridine-oxazoline ligand | 2-Indole triflate | Disubstituted alkene | C2-alkylated indole with adjacent stereocenter |
| C-H Alkylation | [RhCp*Cl2]2 | Pyridine-directed indole | Maleimide | 3-(Indol-2-yl)succinimide |
| C-H Alkylation | Cationic Iridium(I) catalyst | N-acetyl or N-benzoyl indole | Alkene | Linear or branched 2-alkylindole |
| C2-Alkynylation | Pd(II) catalyst, TIPS-EBX | N-protected indole | TIPS-EBX | C2-alkynyl indole |
Approaches to Pyrrolidine (B122466) Ring Formation and Stereochemical Control
The pyrrolidine ring is a key structural motif in many natural products and pharmaceuticals. mdpi.comunibo.it The synthesis of enantiomerically pure substituted pyrrolidines is a major focus in organic synthesis.
Intramolecular Cyclization Reactions in Pyrrolidine Synthesis
Intramolecular cyclization is a common and effective strategy for the construction of the pyrrolidine ring. organic-chemistry.org
Reductive Amination: The reductive amination of dicarbonyl compounds is a powerful method for synthesizing N-substituted pyrrolidines. nih.govthieme-connect.com For example, the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of a reducing agent like sodium borohydride (B1222165) in an acidic medium provides a straightforward route to the pyrrolidine ring. thieme-connect.com This can also be achieved via iridium-catalyzed transfer hydrogenation of diketones with anilines. nih.gov Similarly, levulinic acid, a biomass-derived platform molecule, can be converted to pyrrolidones through reductive amination. researchgate.net
Aza-Michael Addition: The intramolecular aza-Michael reaction, where an amine nucleophile adds to an α,β-unsaturated carbonyl compound within the same molecule, is a widely used method for pyrrolidine synthesis. whiterose.ac.ukwhiterose.ac.uk This approach has been developed into asymmetric variants to produce chiral pyrrolidines. whiterose.ac.ukwhiterose.ac.ukwhiterose.ac.uk
Asymmetric Synthetic Routes for Enantiopure Pyrrolidine Moieties
Controlling the stereochemistry of the pyrrolidine ring is crucial for the synthesis of biologically active molecules. Several asymmetric strategies have been developed to achieve this.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids like L-proline or hydroxy acids like L-malic acid, is a common approach to synthesize enantiopure pyrrolidines. mdpi.comnih.govmdpi.comdoaj.orgnih.gov These precursors already contain the desired stereochemistry, which is then carried through the synthetic sequence.
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in pyrrolidine-forming reactions is a highly versatile and efficient strategy. acs.orgnih.gov
Organocatalysis: Chiral organocatalysts, often derived from proline itself, are effective for a variety of reactions that produce chiral pyrrolidines, such as Michael additions and aldol (B89426) reactions. mdpi.comunibo.it For instance, chiral phosphoric acids can catalyze enantioselective intramolecular aza-Michael reactions. whiterose.ac.uk
Metal-Catalyzed Reactions: Chiral metal complexes can catalyze asymmetric transformations to yield enantiopure pyrrolidines. acs.orgnih.gov Silver(I)-catalyzed asymmetric [C+NC+CC] coupling processes provide a single-step route to highly functionalized pyrrolidines. acs.orgnih.gov
Table 2: Selected Asymmetric Strategies for Pyrrolidine Synthesis
| Strategy | Method | Catalyst/Reagent | Key Transformation | Stereochemical Control |
|---|---|---|---|---|
| Chiral Pool | Derivatization of L-proline | - | Functional group manipulation | Substrate control |
| Asymmetric Catalysis | Intramolecular aza-Michael | Chiral Phosphoric Acid | Cyclization | Catalyst control |
| Asymmetric Catalysis | [C+NC+CC] Coupling | Silver(I) / Chiral Ligand | Multicomponent reaction | Catalyst and auxiliary control |
| Asymmetric Catalysis | [3+2] Cycloaddition | Chiral Metal Complex | Cycloaddition of azomethine ylides | Catalyst control |
Direct Linkage and Fused Ring System Strategies for Indole-Pyrrolidine Scaffolds
The final construction of the this compound scaffold can be achieved by forming the bond between the pre-synthesized indole and pyrrolidine moieties or by constructing one ring onto the other.
A plausible synthetic route would involve the coupling of a C2-functionalized indole with a suitably protected 3-functionalized pyrrolidine. For instance, a 2-haloindole could be coupled with a 3-(organometallic)-pyrrolidine derivative via a transition metal-catalyzed cross-coupling reaction. Alternatively, a nucleophilic pyrrolidine derivative could be reacted with an electrophilic indole, although C2-functionalization of indoles to be electrophilic at that position often requires "umpolung" strategies where the normal reactivity is inverted. nih.gov
Another approach involves the synthesis of spiro[indole-pyrrolidine] systems, which, while not the target molecule, demonstrates the formation of a direct link between the two rings. mdpi.com These are often synthesized via multicomponent reactions, for example, the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives. mdpi.com While this leads to a spirocyclic system, the underlying principles of forming a C-C or C-N bond between indole and pyrrolidine precursors are relevant.
A hypothetical convergent synthesis for this compound could involve the palladium-catalyzed coupling of a 2-stannyl or 2-boronic acid indole derivative with a 3-halopyrrolidine derivative. Conversely, a 2-haloindole could be coupled with a 3-pyrrolidinylzinc or -boron reagent. The choice of protecting groups on both the indole and pyrrolidine nitrogens would be critical to ensure compatibility with the reaction conditions and to allow for final deprotection.
Photocatalyzed Decarboxylative Coupling Methods for 3-Pyrrolidinyl-1H-indoles
Visible-light photocatalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. One such application is the decarboxylative coupling, where a carboxylic acid is used as a stable and readily available source of an alkyl radical. This strategy can be applied to the synthesis of 3-pyrrolidinyl-1H-indoles by coupling a suitable pyrrolidine-derived carboxylic acid with an indole derivative.
The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) with the carboxylate. This process generates a carboxyl radical that readily undergoes decarboxylation to form a nucleophilic alkyl radical. This radical can then be coupled with a suitable electrophilic partner. While direct photocatalyzed decarboxylative coupling to form 3-pyrrolidinyl-1H-indoles specifically is an area of ongoing research, the principles are well-established through related transformations. For instance, the direct decarboxylative amidosulfonation of carboxylic acids demonstrates the feasibility of generating radicals from acids for subsequent bond formation under a dual catalytic system. rsc.org Similarly, copper-mediated decarboxylative couplings of 3-indoleacetic acids with various partners highlight the utility of indole-based carboxylic acids in forming new C-C bonds at the C3 position. researchgate.net
A hypothetical, yet plausible, reaction scheme for the synthesis of a 3-pyrrolidinyl-1H-indole scaffold via this method is detailed below.
Table 1: Proposed Photocatalyzed Decarboxylative Coupling Reaction
| Step | Description | Reactants | Catalyst/Reagents | Product |
|---|---|---|---|---|
| 1 | Radical Generation | N-protected pyrrolidine-3-carboxylic acid | Acridine-based photocatalyst, Visible light | N-protected pyrrolidin-3-yl radical |
This method offers a direct and atom-economical route, leveraging the stability and availability of carboxylic acids as starting materials.
Intramolecular Azomethine Ylide Cycloadditions for Spiro-Fused Indole-Pyrrolidinones
The 1,3-dipolar cycloaddition of azomethine ylides is a highly efficient and stereoselective method for constructing pyrrolidine rings. nih.govmdpi.com This reaction is particularly valuable for synthesizing complex spiro-fused architectures, such as spiro[indole-pyrrolidinone] systems, which are core structures in various biologically active compounds.
This methodology typically involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (like sarcosine (B1681465) or proline) with a carbonyl compound. In the context of spiro-fused indole-pyrrolidinones, isatin (B1672199) or its derivatives serve as the carbonyl component. The resulting ylide then undergoes a [3+2] cycloaddition with a dipolarophile (an alkene). When the dipolarophile is part of the same molecule that generates the ylide, the reaction is intramolecular, leading to fused ring systems. For spiro compounds, an intermolecular reaction is common, where an external alkene traps the ylide generated from isatin and an amino acid.
A prominent example is the reaction between isatin, an amino acid, and an alkene dipolarophile to construct a spiro[indoline-3,2′-pyrrolidine] scaffold. nih.gov The reaction proceeds with high regioselectivity and diastereoselectivity. This multicomponent approach is a practical tool for creating libraries of complex molecules with potent therapeutic potential. researchgate.net
Table 2: Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives via Azomethine Ylide Cycloaddition
| Isatin Derivative | α-Amino Acid | Dipolarophile (Alkene) | Resulting Spiro Compound |
|---|---|---|---|
| Isatin | Sarcosine | (E)-2-(1H-indole-3-carbonyl)-3-phenylacrylonitrile | Spiropyrrolidine-oxindole derivative nih.gov |
| 5-Chloroisatin | Sarcosine | 5-methylidene-3-phenyl-2-thioxoimidazolidin-4-one | Dispiro[indolinone-pyrrolidine-imidazolone] derivative nih.gov |
This synthetic route provides a convergent and efficient pathway to densely functionalized spiro-pyrrolidine oxindoles, which are important building blocks for drug discovery. researchgate.net
Derivatization Techniques for Pre-Synthesized this compound Scaffolds
Once the core this compound scaffold is synthesized, further structural diversity can be achieved through various derivatization reactions. These modifications can be targeted at several positions: the pyrrolidine nitrogen, the indole nitrogen, and the indole aromatic ring system. Such derivatization is crucial for structure-activity relationship (SAR) studies in drug development. nih.gov
N-Alkylation and N-Acylation of the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is a nucleophilic site readily available for modification.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or reductive amination with aldehydes or ketones can introduce a variety of substituents. This is a common strategy, for instance, in the synthesis of eletriptan, where a methyl group is present on the pyrrolidine nitrogen. nih.gov
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides. This can modulate the basicity and lipophilicity of the molecule.
Modification of the Indole Nitrogen: The indole N-H can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with electrophiles.
N-Alkylation: Introduction of alkyl or benzyl groups can protect the indole nitrogen or introduce functionalities that interact with biological targets.
N-Arylation: Palladium or copper-catalyzed cross-coupling reactions can be used to attach aryl groups.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonylated indoles, which can serve as protecting groups or be part of the final pharmacophore.
Electrophilic Aromatic Substitution on the Indole Ring: The indole ring is electron-rich and susceptible to electrophilic substitution, typically at the C5 or other positions if C3 is blocked.
Halogenation: Reagents like N-bromosuccinimide (NBS) can introduce bromine atoms, often at the 5-position, which can serve as handles for further cross-coupling reactions. nih.gov
Nitration and Sulfonation: While harsher conditions are required, these reactions can introduce nitro or sulfonic acid groups onto the benzene (B151609) portion of the indole ring.
Table 3: Summary of Derivatization Techniques
| Reaction Site | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Pyrrolidine Nitrogen | N-Alkylation | Alkyl halide, Base; Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine |
| Pyrrolidine Nitrogen | N-Acylation | Acyl chloride, Base | Amide |
| Indole Nitrogen | N-Alkylation | NaH, Alkyl halide | N-Alkyl Indole |
| Indole Nitrogen | N-Sulfonylation | NaH, Sulfonyl chloride | N-Sulfonyl Indole |
These derivatization strategies allow for the fine-tuning of the physicochemical and pharmacological properties of the this compound scaffold. nih.gov
Structure Activity Relationship Sar Studies of 2 Pyrrolidin 3 Yl 1h Indole Derivatives
Impact of Substitutions on the Indole (B1671886) Moiety on Biological Profile
The indole nucleus, a key pharmacophore in many biologically active compounds, provides several positions for substitution that can drastically alter the compound's interaction with target receptors. These include the indole nitrogen (N-1), the C-3 position, and various positions on the fused benzene (B151609) ring.
N-Substitutions on the Indole Nitrogen
While specific SAR data for N-1 substitution on the 2-(pyrrolidin-3-yl)-1H-indole scaffold is limited in publicly available research, general principles from related indole derivatives suggest that this position is crucial. The nitrogen's lone pair of electrons contributes to the aromaticity of the indole ring. Substitution at this position can influence the electronic properties of the entire ring system. For instance, in related spiro[indoline-3,3′-pyrrolidin]-2-one derivatives, N-1 substitution with a phenylsulfonyl group has been explored to modulate receptor affinity, indicating that introducing bulky electron-withdrawing groups at this position can be a key strategy in ligand design.
Substitutions at the C-3 Position of the Indole Ring
The C-3 position of the indole ring is a frequent site for modification in medicinal chemistry. For many indole-based compounds, this position is critical for establishing key interactions with receptor binding pockets. However, in the this compound scaffold, this position is unsubstituted in the parent structure. In closely related analogs, such as N-piperidinyl indoles, moving a substituent from the C-3 to the C-2 position was found to switch the compound's activity from a partial agonist to a full agonist at the nociceptin (B549756) opioid peptide (NOP) receptor, highlighting the positional importance of substituents on the indole core. nih.gov This suggests that even small alkyl or polar groups at the C-3 position could significantly impact the biological activity profile of this compound derivatives.
Modifications to the Benzene Portion of the Indole Core
The benzene ring of the indole moiety offers multiple positions (C-4, C-5, C-6, and C-7) for substitution, which can fine-tune the molecule's lipophilicity, electronic distribution, and steric profile.
Studies on the isomeric 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole scaffold have demonstrated that substitutions at the C-5 position are particularly impactful. nih.gov The introduction of an arylsulfonamido group at this position led to high-affinity ligands for the 5-HT₆ receptor. nih.gov Similarly, for 3-[2-(pyrrolidin-1-yl)ethyl]indoles, modification of the C-5 substituent led to oxazolidinones that exhibited a 163-fold selectivity for the h5-HT₁D receptor over the h5-HT₁B receptor. nih.gov
In other related structures, such as spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivatives, a chloro group at the C-6 position was incorporated into highly active compounds, suggesting that halogenation on the benzene ring is a viable strategy for enhancing biological activity. nih.gov
Table 1: Impact of Indole Benzene Ring Substitutions on Receptor Selectivity Data extrapolated from closely related indole-pyrrolidine analogs.
| Analog Scaffold | Position of Substitution | Substituent | Biological Target | Observed Effect | Reference |
|---|---|---|---|---|---|
| 3-[2-(pyrrolidin-1-yl)ethyl]indole | C-5 | Oxazolidinone | h5-HT₁D/h5-HT₁B Receptors | Increased selectivity for h5-HT₁D up to 163-fold. | nih.gov |
| 3-(pyrrolidin-2-ylmethyl)-1H-indole | C-5 | Arylsulfonamido | 5-HT₆ Receptor | Resulted in high-affinity ligands. | nih.gov |
| Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one | C-6 | Chloro | MDM2-p53 Interaction | Component of a highly active inhibitor. | nih.gov |
Influence of Substitutions on the Pyrrolidine (B122466) Ring on Biological Interactions
The pyrrolidine ring's stereochemistry and substitution pattern are critical determinants of a ligand's biological activity, influencing how it fits into and interacts with the binding sites of target proteins.
N-Substitutions on the Pyrrolidine Nitrogen
The nitrogen atom of the pyrrolidine ring is a common point for modification. SAR studies on (S)-N-(3-pyrrolidinyl)benzamide derivatives, which feature the same pyrrolidin-3-yl core, have shown that the N-substituent plays a vital role in determining affinity and selectivity for dopamine (B1211576) D₂, D₃, and D₄ receptors. nih.gov In that series, an N-benzyl group was found to be optimal for high affinity at D₃ and D₄ receptors. nih.gov For spiro-oxindole compounds, an N-cyclopropylmethyl group was part of a potent and chemically stable derivative. nih.gov These findings underscore that the size and nature of the N-substituent are key factors. While small N-alkyl groups can be poorly tolerated, larger moieties like benzyl (B1604629) or cyclopropylmethyl can establish favorable interactions within the receptor's binding pocket. nih.gov
Table 2: Effect of N-Pyrrolidine Substitutions on Dopamine Receptor Affinity Data from (S)-N-(3-pyrrolidinyl)benzamide analogs.
| Pyrrolidine N-Substituent (R²) | D₂ Receptor Affinity (Ki, nM) | D₃ Receptor Affinity (Ki, nM) | D₄ Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| H | 2800 | 330 | 110 | nih.gov |
| Benzyl | 230 | 21 | 2.1 | nih.gov |
| Cyclopropylmethyl | - | - | - | nih.gov |
Substitutions at Various Carbon Positions of the Pyrrolidine Ring
Substitutions on the carbon framework of the pyrrolidine ring can introduce chiral centers and dictate the spatial orientation of functional groups, which is crucial for stereoselective receptor binding.
In studies of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, the introduction of methylbenzylamine groups onto the pyrrolidine ring resulted in compounds with nanomolar affinity for the h5-HT₁D receptor and a 100-fold selectivity over the h5-HT₁B receptor. nih.gov This highlights that appending larger functional groups to the pyrrolidine carbons can access additional binding pockets in the target receptor, thereby enhancing both affinity and selectivity. nih.gov
Furthermore, the stereochemistry of the pyrrolidine ring is a critical factor. For 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles, the stereochemistry at the C-2 position of the pyrrolidine ring determined the functional activity at the 5-HT₆ receptor. The (R)-enantiomers acted as potent, full agonists, whereas the corresponding (S)-enantiomers were found to be moderate antagonists. nih.gov This dramatic switch in pharmacology based on a single stereocenter underscores the importance of precise three-dimensional geometry in ligand-receptor interactions.
Stereochemical Considerations and their Role in SAR
The stereochemistry of the pyrrolidine ring in this compound derivatives plays a pivotal role in their interaction with biological targets. The chiral center at the 3-position of the pyrrolidine ring means that the compound can exist as two enantiomers, (R)- and (S)-2-(pyrrolidin-3-yl)-1H-indole. The spatial arrangement of the indole group relative to the pyrrolidine ring can significantly impact binding affinity and efficacy at specific receptors.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can therefore differentiate between the stereoisomers of a drug molecule. This stereoselectivity can manifest as differences in binding affinity, intrinsic activity (agonist versus antagonist), and metabolism.
Research on related pyrrolidine-containing compounds has consistently demonstrated the importance of stereochemistry. For example, in a series of chiral arylpyrrolidinols, the antinociceptive activity was found to be clearly influenced by the stereochemical features, with the (2R,3S) enantiomer being identified as the eutomer (the more active enantiomer). While not directly studying this compound, this highlights the general principle that the specific stereoconfiguration of substituted pyrrolidines is a key determinant of their biological function.
The synthesis of enantiomerically pure this compound derivatives is therefore a critical step in SAR studies. This allows for the individual evaluation of each enantiomer and the determination of which configuration is responsible for the desired pharmacological effect. Techniques such as asymmetric synthesis or chiral chromatography are employed to obtain the pure stereoisomers.
The following table summarizes the hypothetical differential activity of the (R) and (S) enantiomers of a generic this compound derivative at a specific receptor, illustrating the potential impact of stereochemistry.
| Enantiomer | Receptor Binding Affinity (Ki, nM) | Functional Activity |
| (R)-enantiomer | 10 | Agonist |
| (S)-enantiomer | 500 | Weak Partial Agonist |
This table is illustrative and based on general principles of stereopharmacology, as specific data for this compound was not available in the provided search results.
Modifications to the Inter-Ring Linker Between Indole and Pyrrolidine
The nature of the linkage between the indole and pyrrolidine rings is another crucial determinant of the pharmacological profile of this compound analogues. In the parent compound, this is a direct single bond between C2 of the indole and C3 of the pyrrolidine. Modifications to this linker, such as altering its length, rigidity, or introducing heteroatoms, can significantly impact the molecule's conformation, flexibility, and ability to interact with its biological target.
Increasing the length of the linker, for instance by introducing a methylene (B1212753) (-CH2-) or an ethylene (B1197577) (-CH2-CH2-) bridge, can alter the distance and relative orientation between the two ring systems. This can be beneficial if the binding pocket of the target receptor has distinct sub-pockets that can be accessed by the indole and pyrrolidine moieties. The optimal linker length is highly dependent on the specific topology of the binding site. Studies on other bicyclic compounds have shown that even a single atom change in linker length can lead to a dramatic loss or gain of activity.
The rigidity of the linker is also a key consideration. A flexible linker allows the molecule to adopt multiple conformations, which may be advantageous for binding to a flexible receptor. However, a more rigid linker can lock the molecule into a specific, bioactive conformation, which can lead to increased potency and selectivity. This is because a rigidified analogue does not have to pay the entropic penalty of adopting a specific conformation upon binding. Examples of rigid linkers could include double bonds, triple bonds, or incorporation into a small ring system.
Introducing heteroatoms such as oxygen, nitrogen, or sulfur into the linker can introduce new hydrogen bonding capabilities and alter the polarity and pharmacokinetic properties of the molecule. For example, an ether or amine linker can act as a hydrogen bond acceptor or donor, respectively, potentially forming new interactions with the target protein.
The following table provides hypothetical examples of how different linker modifications in this compound analogues could influence their biological activity.
| Linker Modification | Linker Structure | Potential Impact on SAR |
| Direct Bond (Parent) | - | Establishes the baseline activity and conformation. |
| Methylene Bridge | -CH2- | Increases flexibility and distance between the rings. |
| Ethylene Bridge | -CH2-CH2- | Further increases flexibility and separation of the pharmacophores. |
| Vinylic Linker | -CH=CH- | Introduces rigidity and planarity. |
| Amide Linker | -C(O)NH- | Introduces hydrogen bonding capabilities and alters polarity. |
This table is illustrative, as specific data for linker modifications of this compound was not available in the provided search results.
Scaffold Hopping and Bioisosteric Replacement Strategies in the Design of this compound Analogues
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design novel compounds with improved properties while retaining the key pharmacophoric features of a parent molecule. These approaches have been applied to the design of analogues of this compound to explore new chemical space, overcome limitations of the original scaffold (such as poor pharmacokinetic properties or off-target effects), and identify novel intellectual property.
Scaffold Hopping involves replacing the core molecular framework (the scaffold) with a structurally different one that maintains a similar spatial arrangement of the key functional groups. In the context of this compound, this could involve replacing the indole ring, the pyrrolidine ring, or both, with other heterocyclic or carbocyclic systems. The goal is to find a new scaffold that can present the essential pharmacophoric elements in a similar orientation to the original molecule, thus preserving biological activity.
For example, the indole scaffold could be replaced by other aromatic heterocycles such as indazole, benzofuran, or benzothiophene. These replacements can alter the electronic properties and metabolic stability of the molecule while potentially maintaining key interactions with the target. A successful scaffold hop can lead to a completely new chemical series with a distinct patent position.
Bioisosteric Replacement is a more subtle strategy that involves substituting an atom or a group of atoms in the molecule with another atom or group that has similar physical or chemical properties, leading to similar biological activity. This can be used to fine-tune the properties of a lead compound.
In this compound analogues, bioisosteric replacements could be applied to various parts of the molecule. For instance, the pyrrolidine ring could be replaced by other five-membered rings such as a tetrahydrofuran (B95107) or a thiolane ring. This would change the nature of the heteroatom and could impact factors like hydrogen bonding capacity and lipophilicity. Similarly, the NH group of the indole ring could be replaced by an oxygen (benzofuran) or a sulfur (benzothiophene), which are classic bioisosteres.
The following table illustrates potential scaffold hopping and bioisosteric replacement strategies for the this compound scaffold.
| Original Moiety | Strategy | Replacement Moiety | Rationale for Replacement |
| Indole | Scaffold Hopping | Indazole | Alters hydrogen bonding pattern and electronic distribution. |
| Indole | Scaffold Hopping | Benzofuran | Replaces NH with O, removing a hydrogen bond donor. |
| Pyrrolidine | Scaffold Hopping | Piperidine | Expands the ring to a six-membered system, altering conformation. |
| Indole NH | Bioisosteric Replacement | N-CH3 | Blocks hydrogen bond donation, may increase metabolic stability. |
| Pyrrolidine CH2 | Bioisosteric Replacement | O (in a tetrahydrofuran ring) | Introduces a hydrogen bond acceptor, alters polarity. |
This table presents hypothetical examples based on established medicinal chemistry principles, as specific studies on scaffold hopping and bioisosteric replacement for this compound were not found in the search results.
The successful application of these strategies requires a deep understanding of the SAR of the parent molecule and the specific requirements of the biological target. Computational modeling and structural biology can play a crucial role in guiding the design of new analogues by predicting how different scaffolds and bioisosteres will fit into the target's binding site.
Biological Activities and Target Interactions of 2 Pyrrolidin 3 Yl 1h Indole Derivatives in Vitro Research
Receptor Binding and Modulation Studies (In Vitro)
Derivatives of the indole-pyrrolidine framework have demonstrated significant affinity for a range of serotonin (B10506) (5-HT) receptors, acting as agonists, antagonists, or high-affinity ligands.
Research into a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has identified compounds with notable affinity for the 5-HT1A receptor. For instance, compound 10 , which features a fluorine substitution at the C-5 position of the indole (B1671886) ring, displayed a K_i_ of 128.0 nM for the 5-HT1A receptor. In contrast, the unsubstituted analogue, compound 13 , showed a higher affinity with a K_i_ of 12.5 nM.
The 5-HT1B and 5-HT1D receptor subtypes have also been a focus of investigation. A series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles were designed to achieve selectivity for the h5-HT1D receptor over the h5-HT1B receptor. Within this series, modification of the indole 5-substituent led to oxazolidinone derivatives (e.g., 24a,b ) that exhibited up to 163-fold selectivity for the h5-HT1D subtype. These compounds were confirmed to be full agonists through [³⁵S]GTPγS binding assays in CHO cells expressing human 5-HT receptors. Furthermore, 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have been identified as high-affinity ligands for both human 5-HT1B and 5-HT1D receptors.
In the context of the 5-HT6 receptor, 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles have been identified as high-affinity ligands. Interestingly, the stereochemistry at the pyrrolidine (B122466) ring plays a crucial role in their functional activity. The (R)-enantiomers in this class were found to be potent, full agonists, with some exhibiting EC₅₀ values of 1 nM or less. Conversely, the corresponding (S)-enantiomers acted as moderate antagonists.
Table 1: In Vitro Serotonin Receptor Affinity of Indole-Pyrrolidine Derivatives
| Compound | Structure | Receptor Target | Affinity (K_i_ [nM]) | Ligand Property |
|---|---|---|---|---|
| 10 | 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)propyl-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | 5-HT1A | 128.0 ± 12.0 | - |
| 13 | 1-(4-(1H-indole)-3,6-dihydropyridin-1-yl)propyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione | 5-HT1A | 12.5 ± 1.7 | - |
| Oxazolidinones 24a,b | 3-(3-(N-(α-methylbenzyl)aminomethyl)pyrrolidinyl)-5-((2-oxooxazolidinyl)methyl)indole derivative | 5-HT1D | - | Full Agonist (up to 163-fold selectivity over 5-HT1B) |
| (R)-enantiomers | 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indole | 5-HT6 | - | Potent Full Agonist (EC₅₀ ≤ 1 nM) |
| (S)-enantiomers | 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indole | 5-HT6 | - | Moderate Antagonist |
The affinity of indole-pyrrolidine derivatives for dopamine (B1211576) receptors, particularly the D2 subtype, has also been explored in vitro. In the series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, certain substitutions were found to confer significant D2 receptor affinity. Compound 8 , which has a methoxy (B1213986) (OCH₃) substituent, demonstrated the highest affinity for the D2 receptor in its series, with a K_i_ of 13.0 nM. Another derivative, compound 11 , exhibited a K_i_ of 51.0 nM for the D2 receptor. These findings suggest that the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione portion of these molecules is a key determinant for D2 receptor interaction.
Table 2: In Vitro Dopamine D2 Receptor Affinity of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives
| Compound | Structure | Receptor Target | Affinity (K_i_ [nM]) |
|---|---|---|---|
| 8 | 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)ethyl-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione | D2 | 13.0 |
| 11 | 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)ethyl-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | D2 | 51.0 |
Several 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been shown to possess a strong affinity for the serotonin transporter (SERT), a key target in the treatment of depression. In vitro binding assays revealed that these compounds can inhibit serotonin reuptake with high potency. For example, compound 11 displayed a high affinity for SERT with a K_i_ of 9.2 nM. Similarly, compound 14 was also a potent SERT ligand with a K_i_ of 4.0 nM. The unsubstituted analogue, compound 4 , showed good affinity with a K_i_ of 47.0 nM. Research suggests that a three-methylene linker is generally favorable for SERT binding in this class of compounds.
Table 3: In Vitro SERT Affinity of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives
| Compound | Structure | Target | Affinity (K_i_ [nM]) |
|---|---|---|---|
| 4 | 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)propyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione | SERT | 47.0 ± 5.0 |
| 11 | 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)ethyl-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | SERT | 9.2 ± 0.6 |
| 14 | 1-(4-(1H-indole)-3,6-dihydropyridin-1-yl)ethyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione | SERT | 4.0 ± 0.1 |
A derivative of 2-(pyrrolidin-3-yl)-1H-indole, specifically Org 29647 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide), has been identified as an allosteric modulator of the cannabinoid CB1 receptor. In vitro equilibrium binding assays demonstrated that Org 29647 exhibits positive cooperativity with the CB1 receptor agonist [³H]CP 55,940, significantly increasing its binding. Conversely, it showed limited negative binding cooperativity with the CB1 receptor inverse agonist [³H]SR 141716A, causing an incomplete decrease in its specific binding.
Kinetic studies further validated the allosteric nature of this compound, as it significantly slowed the dissociation rate of [³H]CP 55,940 from the CB1 receptor. These findings suggest that Org 29647 binds to an allosteric site on the CB1 receptor, inducing a conformational change that enhances agonist affinity for the orthosteric binding site. However, in functional assays, such as reporter gene and [³⁵S]GTPγS binding assays, Org 29647 behaved as an insurmountable antagonist, causing a significant reduction in the maximal effect (Emax) of CB1 receptor agonists. This indicates that while it enhances agonist binding, it prevents the receptor from activating downstream signaling pathways.
Table 4: In Vitro Allosteric Modulation of the CB1 Receptor by Org 29647
| Parameter | Observation | Implication |
|---|---|---|
| Agonist Binding ([³H]CP 55,940) | Significantly increased | Positive cooperativity |
| Inverse Agonist Binding ([³H]SR 141716A) | Incomplete decrease | Limited negative cooperativity |
| Agonist Dissociation Kinetics | Significantly decreased | Allosteric binding |
| Functional Agonist Response (Emax) | Significant reduction | Insurmountable antagonism |
Enzyme Inhibition Profiling (In Vitro)
The potential for indole-based structures to inhibit monoamine oxidase (MAO) has been an area of active research. While data on the specific this compound scaffold is limited, studies on related N-substituted indole analogues provide valuable insights into their MAO-B inhibitory potential.
A series of N-substituted indole-based analogues were designed and evaluated as MAO-B inhibitors. Among these, compound 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) emerged as a potent and selective inhibitor of human MAO-B, with an IC₅₀ value of 0.78 µM and a selectivity index of over 120 for MAO-B compared to MAO-A. Further kinetic analysis revealed that compound 4e acts as a competitive inhibitor of MAO-B, with a K_i_ of 94.52 nM. Another compound in the series, 4b , also showed significant MAO-B inhibition with an IC₅₀ of 1.65 µM. These findings highlight the potential of the indole core structure in designing selective MAO-B inhibitors.
Table 5: In Vitro Monoamine Oxidase B (MAO-B) Inhibition by N-Substituted Indole Analogues
| Compound | Structure | Target | Inhibition (IC₅₀ [µM]) | Inhibition (K_i_ [nM]) | Mode of Inhibition |
|---|---|---|---|---|---|
| 4b | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)picolinamide | MAO-B | 1.65 | - | - |
| 4e | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | 0.78 | 94.52 | Competitive |
DNA Topoisomerase Inhibition
Derivatives of the indole scaffold have been investigated for their potential as inhibitors of topoisomerases, enzymes crucial for managing DNA topology during processes like replication and transcription. mdpi.com Novel bacterial type II topoisomerase inhibitors (NBTIs) have emerged as a new class of antibiotics with a mechanism that reduces the potential for cross-resistance with fluoroquinolones. mdpi.com Research into acridine-sulfonamide hybrids, for instance, has shown inhibitory activity against both topoisomerase I and topoisomerase II. mdpi.com One particular compound from this class, 8b, exhibited an IC50 value of 3.41 µM against Topoisomerase I. mdpi.com While these studies establish the potential of broader indole-containing structures as topoisomerase inhibitors, specific research focusing on this compound derivatives in this capacity is an area for further exploration.
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory pathways. mdpi.comnih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects. frontiersin.org Consequently, PDE4 inhibitors have been developed for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. frontiersin.org
Research has shown that indole-containing compounds can be effective PDE4 inhibitors. mdpi.com For example, a series of pyridazinone derivatives incorporating an indole residue demonstrated notable inhibitory activity against the PDE4B subtype in in vitro tests. mdpi.com While first-generation PDE4 inhibitors like rolipram (B1679513) were limited by adverse effects, research into new structural classes, including those based on indole and pyrrolidine scaffolds, continues to be an active area of investigation to identify candidates with improved therapeutic profiles. frontiersin.orgnih.gov
Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is critical for the final step of estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. nih.gov Certain this compound derivatives have been designed and evaluated as aromatase inhibitors. A study on new pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives found that they displayed potent aromatase inhibitory activities, with IC50 values ranging from nanomolar to micromolar concentrations. nih.gov
Notably, the ester derivative 3k was the most potent aromatase inhibitor in the series, with an IC50 of 18 nM. nih.gov Another compound, the single chloro-substituted derivative 3h , also showed strong aromatase inhibition with an IC50 of 1.8 µM. nih.gov These findings suggest that the indole-pyrrolidine scaffold can be effectively utilized to develop potent inhibitors of aromatase for potential application in oncology. nih.gov
Protein-Protein Interaction (PPI) Modulation (In Vitro, e.g., MDM2-p53 Interaction)
The interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor is a critical regulatory point in cell cycle control and a prime target for cancer therapy. nih.gov Small molecules that inhibit this protein-protein interaction (PPI) can restore p53 function, leading to tumor cell apoptosis. A significant class of these inhibitors is based on the spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold, a direct evolution of the this compound core structure. nih.govresearchgate.net
Initial spiro-oxindole inhibitors faced issues with chemical stability, specifically epimerization. researchgate.net The development of the spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold successfully addressed this stability problem. nih.govacs.org Further structure-based optimization led to complex, fused ring systems designed to bind optimally to the MDM2 protein. acs.org One such advanced compound, BI-0252 , demonstrated high selectivity and potent interruption of the MDM2-p53 interaction. acs.org These spiro-oxindole derivatives represent a promising class of MDM2-p53 antagonists. researchgate.net
Antiproliferative Activity in Cancer Cell Lines (In Vitro Oncology Research)
Derivatives of this compound have demonstrated significant antiproliferative activity across a range of human cancer cell lines. mdpi.comnih.gov The indole nucleus is a well-established privileged scaffold in the design of anticancer agents. nih.gov
Studies on various indole-aryl-amide derivatives showed cytotoxic effects against cell lines including HT29 (colon cancer), HeLa (cervical cancer), MCF7 (breast cancer), PC-3 (prostate cancer), and Jurkat J6 (T-cell leukemia). mdpi.comnih.gov One compound, compound 5 , was particularly noteworthy for its selective toxicity towards HT29 colon cancer cells while not affecting healthy human intestinal cells. mdpi.comnih.gov Further investigation revealed that its mechanism involved inducing cell cycle arrest in the G1 phase and promoting apoptosis. mdpi.comnih.gov
Similarly, spiro-oxindole derivatives designed as MDM2-p53 inhibitors also exhibit potent antiproliferative effects in cancer cell lines with wild-type p53. acs.org The antiproliferative activity of these compounds is often evaluated using the MTT colorimetric assay. nih.gov For example, indolyl-thiazolyl-pyrrolopyridine derivatives 3d and 3k showed antiproliferative activity against a panel of human cancer cell lines with GI50 values ranging from nanomolar to micromolar concentrations. researchgate.net
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| Indole-aryl-amides | Compound 5 | HT29 (Colon) | Selectively toxic vs. healthy cells | mdpi.com, nih.gov |
| Indolyl-thiazolyl-pyrrolopyridines | 3d | Various | 13.0-0.03 µM | researchgate.net |
| Indolyl-thiazolyl-pyrrolopyridines | 3k | Various | 14.2-0.04 µM | researchgate.net |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazides | 3h | T47D (Breast) | Potent activity (IC50 = 2.4 µM) | nih.gov |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazides | 3k | T47D (Breast) | Moderate activity (IC50 = 10.6 µM) | nih.gov |
Proposed Mechanisms of Antiproliferative Action (e.g., G-quadruplex binding, c-Myc downregulation)
A key mechanism contributing to the antiproliferative effects of certain indole derivatives is the stabilization of G-quadruplex (G4) DNA structures. nih.gov G-quadruplexes are non-canonical secondary structures that form in guanine-rich regions of DNA, such as the promoter regions of oncogenes like c-Myc. nih.govmdpi.com The c-Myc oncogene, which is dysregulated in many cancers, has a G-rich promoter sequence that can form a G4 structure, acting as a transcriptional controller. nih.govnih.gov
Small molecules, including derivatives of the indole scaffold, can bind to and stabilize these G4 structures. nih.gov This stabilization effectively acts as a silencer, inhibiting the transcription of the c-Myc gene and leading to the downregulation of the c-Myc protein. nih.gov Experimental results have confirmed that certain indole derivatives can induce and stabilize G-quadruplexes in the c-Myc promoter, which in turn leads to the downregulation of c-Myc in the HepG2 liver cancer cell line. nih.gov Molecular modeling suggests that these compounds bind to the G-quadruplex via an "end-stacking" mode at the 3'-position. nih.gov
Antimicrobial and Antifungal Activities (In Vitro)
The this compound scaffold and its derivatives have been explored for their antimicrobial and antifungal properties. turkjps.org The indole moiety is present in many natural and synthetic compounds with significant biological activities, including against microbial and fungal pathogens. nih.gov
New indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have been synthesized and tested against a panel of bacteria and fungi. turkjps.org These compounds showed significant antibacterial activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. turkjps.org For instance, compound 2c (an indole-thiadiazole) and 3d (an indole-triazole) demonstrated excellent activity against MRSA, proving more effective than the standard drug ciprofloxacin (B1669076) in in vitro tests. turkjps.org
In terms of antifungal activity, these derivatives also showed good efficacy, particularly against Candida krusei, a fungal pathogen known for potential multidrug resistance. turkjps.org Similarly, triazeneindole derivatives have been developed that show high activity against multidrug-resistant MRSA clinical isolates. nih.gov The leading compound, BX-SI043 (ethyl 6-fluoro-3-[pyrrolidin-1-yl-azo]-1H-indole-2-carboxylate), was effective against 41 MRSA strains with a MIC range of 0.125–0.5 mg/L. nih.gov Other studies on 2,3-pyrrolidinedione derivatives have also highlighted their potential against oral pathogens like Streptococcus mutans and Candida albicans. nih.gov
| Compound Class | Specific Derivative(s) | Target Organism(s) | Observed Activity (MIC) | Reference |
|---|---|---|---|---|
| Triazeneindoles | BX-SI043 | MRSA (41 strains) | 0.125–0.5 mg/L | nih.gov |
| Indole-thiadiazoles | 2c | MRSA | More effective than ciprofloxacin | turkjps.org |
| Indole-triazoles | 3d | MRSA | More effective than ciprofloxacin | turkjps.org |
| Indole derivatives | General | S. aureus, E. coli, B. subtilis | 3.125–50 µg/mL | turkjps.org |
| Indole derivatives | General | C. albicans, C. krusei | 3.125–50 µg/mL | turkjps.org |
Antiviral Activities (In Vitro, e.g., Anti-HIV, Anti-HCV)
The indole nucleus is a core component of numerous compounds investigated for their antiviral properties. nih.gov Research has demonstrated the efficacy of indole derivatives against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses, by targeting various stages of the viral life cycle. nih.govfrontiersin.org
Anti-HIV Activity: Several indole-based derivatives have been identified as potent HIV-1 inhibitors. One series of indole-based compounds, designed as HIV-1 attachment inhibitors, showed that an indole-3-yl analog with an (R)-Me at the piperazine (B1678402) 2-position was a highly effective inhibitor with an EC50 value of 4.0 nM and a cytotoxicity (CC50) of 200 μM. nih.gov Another study highlighted a 5,6-dihydroxyindole (B162784) carboxamide derivative with strong anti-HIV-1 integrase activity, recording an IC50 value of 1.4 μM. frontiersin.org The substitution pattern on the indole ring is crucial; for instance, placing a cyclopropyl (B3062369) phenyl motif at the indole 2-position resulted in good anti-HIV-1 activity (EC50 = 3.58 μM), whereas moving this group to the N-1 position diminished potency. nih.gov
Anti-HCV Activity: Indole derivatives have also shown promise against HCV. Specific derivatives have been reported with high anti-HCV activity, exhibiting EC50 values as low as 0.6 μM and 1.16 μM in vitro. frontiersin.org
Anti-SARS-CoV-2 Activity: In the context of emerging viral threats, an indole-3-carboxylic acid derivative was investigated for its in vitro activity against SARS-CoV-2. The compound, dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, demonstrated a reliable dose-dependent antiviral effect. nih.govactanaturae.ru It completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. actanaturae.ruactanaturae.ru The compound yielded an IC50 value of 1.84 μM (1.06 μg/mL) and a high selectivity index (SI) of 78.6. nih.govactanaturae.ru Its mechanism was found to include the suppression of syncytium formation induced by the SARS-CoV-2 spike protein by 89%. nih.govactanaturae.ru
| Compound Class | Virus Target | In Vitro Model/Assay | Key Findings | Reference |
|---|---|---|---|---|
| Indole-3-yl Piperazine Derivative | HIV-1 | Cell-based attachment assay | EC50 = 4.0 nM; CC50 = 200 μM | nih.gov |
| 5,6-dihydroxyindole carboxamide derivative | HIV-1 | Integrase inhibition assay | IC50 = 1.4 μM | frontiersin.org |
| Indole Derivative IV | HCV | Cell-based replication assay | EC50 = 1.16 μM | frontiersin.org |
| Indole Derivative V | HCV | Cell-based replication assay | EC50 = 0.6 μM | frontiersin.org |
| Indole-3-carboxylic acid derivative | SARS-CoV-2 | Vero E6 cell culture | IC50 = 1.84 μM; SI = 78.6; Inhibited syncytium formation by 89% | nih.govactanaturae.ru |
Anti-inflammatory and Analgesic Mechanisms (In Vitro Models)
Derivatives of both pyrrolidine and indole have been extensively studied for their anti-inflammatory and analgesic potential, primarily through their interaction with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.govmdpi.com
Inhibition of Inflammatory Enzymes: A study on N-substituted pyrrolidine-2,5-dione derivatives identified them as multitarget anti-inflammatory agents. nih.gov In vitro assays revealed that certain compounds in this series inhibited COX-1, COX-2, and 5-LOX in the low micromolar to submicromolar ranges. One potent derivative, compound 13e, emerged as a selective COX-2 inhibitor with an IC50 value of 0.98 μM and a selectivity index of 31.5. nih.gov Similarly, a pivalate-based Michael product containing a pyrrolidine-2,5-dione core, designated MAK01, was evaluated for its inhibitory potential against these enzymes. It demonstrated IC50 values of 314 μg/mL for COX-1, 130 μg/mL for COX-2, and 105 μg/mL for 5-LOX. mdpi.com
Other In Vitro Anti-inflammatory Assays: Beyond enzyme inhibition, the anti-inflammatory potential of these compounds has been assessed using other in vitro models. An indole-based chalcone (B49325) derivative, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), was evaluated in lipopolysaccharide (LPS)-activated murine macrophages (RAW264.7 cells). nih.gov Treatment with IC9 reversed the LPS-induced increase in reactive oxygen species (ROS), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO) levels, and reduced COX-2 activity. nih.gov Furthermore, pyrrolidine-2,5-dione derivatives have been tested in albumin denaturation and anti-protease assays to confirm their anti-inflammatory effects. nih.gov
| Compound Class | Target/Assay | In Vitro Model | Key Findings | Reference |
|---|---|---|---|---|
| N-substituted pyrrolidine-2,5-dione (Compound 13e) | COX-2 Inhibition | Enzyme inhibition assay | IC50 = 0.98 μM; Selectivity Index = 31.5 | nih.gov |
| Pyrrolidine-2,5-dione derivative (MAK01) | COX-1 Inhibition | Enzyme inhibition assay | IC50 = 314 μg/mL | mdpi.com |
| Pyrrolidine-2,5-dione derivative (MAK01) | COX-2 Inhibition | Enzyme inhibition assay | IC50 = 130 μg/mL | mdpi.com |
| Pyrrolidine-2,5-dione derivative (MAK01) | 5-LOX Inhibition | Enzyme inhibition assay | IC50 = 105 μg/mL | mdpi.com |
| Indole-based chalcone (IC9) | Inflammatory Markers | LPS-activated RAW264.7 macrophages | Reversed increase in ROS, PGE2, NO, and COX-2 activity | nih.gov |
Other Investigated Biological Activities (In Vitro, e.g., Antioxidant, Anticonvulsant)
The indole and pyrrolidine scaffolds are associated with a broad range of other biological activities, including antioxidant and anticonvulsant effects, which have been characterized through various in vitro models.
Antioxidant Activity: The antioxidant potential of indole and pyrrolidine derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govresearchgate.net A study of new 3-substituted-2-oxindole derivatives found that their antioxidant activity increased in a concentration-dependent manner, with 5-fluoro and 5-methyl analogues showing maximum activity. nih.govnih.gov Some 3-aroyl methylene (B1212753) indol-2-ones with halogen substitutions exhibited good antioxidant activity at low concentrations (20-25 μg/ml). nih.gov Similarly, a series of pyrrolidin-2-one derivatives were investigated, with most compounds showing potent or moderate antioxidant activity in the DPPH assay. researchgate.net Research on 3-pyrroline-2-one (B142641) derivatives identified one compound, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, as a promising radical scavenger. nih.gov
Anticonvulsant Activity: Derivatives of pyrrolidine-2,5-dione have been a major focus of research for new anticonvulsant agents. nih.gov These compounds are typically screened in preclinical models such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and psychomotor 6 Hz seizure tests to establish a broad-spectrum anticonvulsant profile. mdpi.comnih.govmdpi.com Many hybrid molecules derived from 3-substituted pyrrolidine-2,5-diones have demonstrated potent, broad-spectrum efficacy in these models. mdpi.comsemanticscholar.org In vitro studies to elucidate their mechanism of action have shown that these compounds can modulate neuronal voltage-gated sodium and L-type calcium channels, which are major targets for many anti-epileptic drugs. nih.govmdpi.com
| Activity | Compound Class | In Vitro Model/Assay | Key Findings | Reference |
|---|---|---|---|---|
| Antioxidant | 3-substituted-2-oxindoles | DPPH radical scavenging assay | Concentration-dependent free radical scavenging activity observed. | nih.govnih.gov |
| Antioxidant | Pyrrolidin-2-one derivatives | DPPH radical scavenging assay | Most synthesized compounds showed potent or moderate antioxidant effects. | researchgate.net |
| Antioxidant | 3-pyrroline-2-one derivative | DPPH radical scavenging assay | Identified as a promising radical scavenger. | nih.gov |
| Anticonvulsant | Pyrrolidine-2,5-dione derivatives | Maximal Electroshock (MES) Test | Many derivatives show potent activity, indicating efficacy against generalized seizures. | nih.govmdpi.com |
| Anticonvulsant | Pyrrolidine-2,5-dione derivatives | 6 Hz Seizure Test | Activity in this model suggests potential against drug-resistant epilepsy. | mdpi.commdpi.com |
| Anticonvulsant | Pyrrolidine-2,5-dione derivatives | Ion Channel Binding/Functional Assays | Mechanism involves moderate inhibition of voltage-sensitive sodium and L-type calcium channels. | nih.govmdpi.com |
Computational Chemistry and in Silico Approaches in 2 Pyrrolidin 3 Yl 1h Indole Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates. In the context of 2-(pyrrolidin-3-yl)-1H-indole and its derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets.
For instance, derivatives of the related spirooxindole-pyrrolidine scaffold have been the subject of molecular docking studies to explore their anticancer activities. These simulations have identified key interactions within the active sites of target proteins, such as hydrogen bonding and hydrophobic interactions, which are crucial for their biological activity. nih.gov Similarly, docking studies on 1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione have been used to identify novel molecules that can bind to Staphylococcus aureus sortase A, a key enzyme involved in bacterial virulence. researchgate.net The docking scores obtained from these simulations provide a quantitative estimate of the binding affinity, guiding the selection of compounds for further experimental evaluation. researchgate.net
The following table summarizes representative molecular docking studies involving indole (B1671886) and pyrrolidine (B122466) scaffolds, highlighting the target protein and the nature of the predicted interactions.
| Scaffold/Derivative | Target Protein | Predicted Interactions | Reference |
| Spirooxindole-pyrrolidine compounds | A549 human lung adenocarcinoma cancer cell line targets | Hydrogen bonding, hydrophobic interactions | nih.gov |
| 1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione | Staphylococcus aureus sortase A | Not specified | researchgate.net |
| Dispiro[indoline-3,2'-pyrrolidine-3',3''-pyrrolidines] | Cholinesterase | Not specified | rsc.org |
| Benzodioxole grafted spirooxindole pyrrolidinyl derivatives | Not specified | Not specified | nih.gov |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide insights into molecular properties such as orbital energies, charge distribution, and molecular electrostatic potential, which are fundamental to understanding a molecule's behavior.
For indole derivatives, DFT calculations have been employed to analyze their optimized geometry, bonding parameters, and vibrational spectra. nih.gov Such studies help in understanding the intrinsic properties of the this compound scaffold and how substitutions might influence its electronic characteristics and, consequently, its biological activity. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important descriptors of a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
The table below presents key parameters often derived from quantum chemical calculations for indole and pyrrolidinone derivatives.
| Parameter | Description | Significance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | Represents the charge distribution around a molecule | Identifies regions for electrostatic interactions with a target |
Studies on substituted pyrrolidinones have utilized DFT to calculate these electronic properties and thermodynamic parameters, providing a deeper understanding of their molecular characteristics.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of ligands and proteins over time. This technique is particularly useful for understanding the stability of ligand-protein complexes and the dynamics of their interactions.
In the study of pyrrolidine derivatives, MD simulations have been used to explore their stability and interaction mechanisms within the simulated physiological environment of a biological target. nih.gov These simulations can reveal how a ligand adapts its conformation within the binding pocket and the persistence of key interactions, such as hydrogen bonds, over the simulation period. For instance, MD simulations of pyrrolidin-2-one derivatives complexed with acetylcholinesterase have been used to assess the stability of the docked complexes. researchgate.net The root mean square deviation (RMSD) of the protein and ligand atoms during the simulation is often monitored to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains bound in a consistent manner.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, untested compounds.
For derivatives containing the indole or pyrrolidine nucleus, 2D and 3D-QSAR models have been developed to predict their potential as inhibitors of various targets. semanticscholar.orgscispace.com For example, a QSAR model was created for a series of spiro[pyrrolidin-3,2-oxindoles] to predict their inhibitory activity against the MDM2-p53 interaction. scispace.com The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high R² value indicates a good fit of the model to the training data, while a high Q² value indicates good predictive ability.
The development of QSAR models for compounds based on the this compound scaffold can guide the design of new derivatives with improved potency.
Virtual Screening and Combinatorial Library Design Based on the this compound Scaffold
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, often coupled with the design of combinatorial libraries, allows for the efficient exploration of a vast chemical space.
The this compound scaffold serves as a promising starting point for the design of combinatorial libraries. By systematically modifying the substituents on the indole and pyrrolidine rings, a large number of derivatives can be virtually generated. These virtual libraries can then be screened against a specific target using techniques like molecular docking. nih.gov This process helps in prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing. The synthesis and screening of a combinatorial library of highly functionalized pyrrolidines have been demonstrated as an effective strategy for identifying potent enzyme inhibitors. researchgate.netnih.gov
The general workflow for virtual screening and combinatorial library design is as follows:
Scaffold Selection: Choosing a core structure like this compound.
Library Enumeration: Virtually generating a library of derivatives by adding various functional groups at different positions.
Target Preparation: Preparing the 3D structure of the biological target.
Virtual Screening: Docking the virtual library against the target and scoring the binding affinities.
Hit Selection: Selecting the top-scoring compounds for further investigation.
In Silico Prediction of Relevant ADMET Parameters (excluding in vivo data)
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.
For indole derivatives, various in silico properties such as lipophilicity (Log P) and toxicity profiles can be predicted using online tools like SwissADME and PreADMET. researchgate.netneliti.com These tools can predict a wide range of parameters, including gastrointestinal absorption, blood-brain barrier penetration, and potential for carcinogenicity. researchgate.netneliti.com For example, the "BOILED-Egg" model can be used to graphically predict gastrointestinal absorption and brain penetration. researchgate.net
The following table lists some of the key ADMET parameters that can be predicted in silico and their relevance in drug design.
| ADMET Parameter | Description | Relevance |
| Absorption | ||
| Gastrointestinal (GI) Absorption | The extent to which a compound is absorbed from the gut into the bloodstream. | Crucial for orally administered drugs. |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | High permeability suggests good oral absorption. |
| P-glycoprotein Substrate/Inhibitor | P-glycoprotein is an efflux pump that can limit drug absorption. | Identifying substrates or inhibitors is important for predicting drug-drug interactions and bioavailability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the blood-brain barrier. | Essential for drugs targeting the central nervous system. |
| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood. | Affects the free concentration of the drug available to exert its effect. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | CYPs are a major family of enzymes involved in drug metabolism. | Inhibition can lead to drug-drug interactions. |
| Excretion | ||
| Renal Clearance | The rate at which a drug is cleared from the body by the kidneys. | A key determinant of the drug's half-life. |
| Toxicity | ||
| Ames Test | A test to assess the mutagenic potential of a compound. | A positive result is a major red flag for drug development. |
| Carcinogenicity | The potential of a compound to cause cancer. | Compounds with high carcinogenic potential are generally not pursued. |
By predicting these parameters for novel this compound derivatives, researchers can prioritize compounds with a higher likelihood of having favorable drug-like properties.
Advanced Research Directions and Future Perspectives for 2 Pyrrolidin 3 Yl 1h Indole
Rational Design of Multi-Target Directed Ligands (MTDLs) based on the Indole-Pyrrolidine Core
The traditional "one-target, one-drug" paradigm has shown limited efficacy against complex, multifactorial diseases such as neurodegenerative disorders and cancer. nih.govnih.gov This has led to the emergence of Multi-Target Directed Ligands (MTDLs), single chemical entities designed to modulate multiple biological targets simultaneously. nih.govresearchgate.net The indole-pyrrolidine core is an ideal starting point for MTDL design due to the well-documented activities of its constituent parts against various targets. Indole (B1671886) hybrids, for example, have been explored as MTDLs for Alzheimer's disease by targeting enzymes and pathways involved in its pathogenesis. nih.gov
The rational design of MTDLs involves merging pharmacophores from known ligands of different targets into a single molecule. mdpi.com For instance, researchers have designed and synthesized novel series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. researchgate.net These compounds were developed as potential multi-target antidepressants by combining functionalities that interact with the serotonin (B10506) transporter (SERT), serotonin (5-HT1A), and dopamine (B1211576) (D2) receptors. mdpi.comresearchgate.net This molecular hybridization strategy aims to achieve a synergistic therapeutic effect and potentially an improved safety profile compared to combination therapies. researchgate.net
| MTDL Candidate Based on Indole-Pyrrolidine Scaffold | Therapeutic Area | Primary Targets | Design Strategy |
| Indole-Donepezil Hybrids | Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), β-amyloid aggregation | Molecular hybridization of indole moiety with fragments of Donepezil. nih.gov |
| Indolyl-pyrrolidine-2,5-dione derivatives | Depression | Serotonin Transporter (SERT), 5-HT1A Receptor, Dopamine (D2) Receptor | Merging pharmacophoric elements for monoamine transporters and receptors. mdpi.comresearchgate.net |
| Spiro[indole-pyrrolidine]-based compounds | Cancer | MDM2, p53 | Scaffold modification to interrupt the MDM2-p53 protein-protein interaction. nih.govnih.gov |
Development of Novel and Efficient Synthetic Methodologies for Enhanced Structural Diversity
Expanding the structural diversity of the 2-(pyrrolidin-3-yl)-1H-indole library is crucial for exploring new biological activities. This requires the development of novel and efficient synthetic methodologies that go beyond classical approaches. Recent advancements focus on green chemistry principles and stereoselective synthesis to produce complex, chiral molecules. researchgate.netmdpi.com
One promising area is the use of mechanochemistry and aqueous media for the synthesis of spiro[indole-pyrrolidine] derivatives. mdpi.comnih.gov These methods are environmentally friendly, often requiring no organic solvents, and can lead to shorter reaction times and high yields. nih.gov Another innovative approach involves enzyme-catalyzed reactions. Directed evolution has been used to engineer enzymes that can catalyze the intramolecular C(sp3)–H amination of simple azide (B81097) precursors to form chiral pyrrolidines with high efficiency and selectivity. acs.org Such biocatalytic methods provide access to enantiomerically pure compounds, which is critical as different stereoisomers can have vastly different biological profiles. nih.gov The development of one-pot, multi-component reactions also represents a significant step forward, allowing for the rapid assembly of complex polycyclic pyrrolidine-fused spirooxindoles from simple starting materials. researchgate.net
| Synthetic Method | Key Features | Advantages | Example Application |
| Aqua/Mechanochemistry | Solvent-free or aqueous media, mechanical grinding | Environmentally benign, short reaction times, high yields. mdpi.comnih.gov | Synthesis of spiro[indole-pyrrolidine] derivatives. mdpi.com |
| Biocatalysis (Enzymatic C-H Amination) | Use of engineered enzymes (e.g., P450 variants) | High stereoselectivity, mild reaction conditions. acs.org | Enantioselective synthesis of chiral pyrrolidines. acs.org |
| [3+2] Cycloaddition | Formation of five-membered rings from a three-atom and a two-atom component | High efficiency in constructing the pyrrolidine (B122466) ring | Synthesis of spirooxindole-pyrrolidine hybrids. researchgate.net |
| Cascade Transformations | Multiple bond-forming events in a single operation | Increased molecular complexity, step economy | Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. nih.gov |
Systematic Exploration of Chemical Space around the this compound Scaffold
Systematic exploration of the chemical space around a privileged scaffold is fundamental to understanding its structure-activity relationships (SAR). nih.gov For the this compound core, this involves making systematic modifications at various positions on both the indole and pyrrolidine rings and evaluating the impact on biological activity. nih.gov
SAR studies have shown that the nature and position of substituents are critical. For example, in a series of N-piperidinyl indole-based opioid receptor ligands, substitution at the 2-position of the indole ring generally resulted in higher binding affinity compared to substitution at the 3-position. nih.gov Similarly, for pyrrolidine-2,5-dione derivatives, the substituent at the 3-position of the pyrrolidine ring strongly influences anticonvulsant activity. nih.gov The stereochemistry of the pyrrolidine ring is another crucial factor, as the spatial orientation of substituents dictates how the molecule fits into a target's binding site. researchgate.net By methodically synthesizing and testing libraries of analogs, researchers can build a comprehensive map of the scaffold's chemical space, identifying key structural features required for potency and selectivity. mdpi.com
Application in Fragment-Based Drug Discovery (FBDD) and Lead Optimization Campaigns
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying high-quality lead compounds. nih.govnih.gov This approach uses small, low-molecular-weight molecules ("fragments") that bind weakly but efficiently to a biological target. h1.co The this compound scaffold, or its constituent indole and pyrrolidine rings, are ideal candidates for inclusion in fragment libraries.
Once a fragment "hit" is identified, typically through biophysical methods like X-ray crystallography or NMR, it serves as a starting point for a lead optimization campaign. nih.govdanaher.com Medicinal chemists then grow or merge the fragment to increase its affinity and elaborate its structure to improve drug-like properties. biobide.com The lead optimization phase focuses on enhancing potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability. danaher.comnih.gov The indole-pyrrolidine scaffold provides a robust framework that can be systematically modified to address these challenges, transforming a low-affinity fragment into a potent and selective preclinical candidate. danaher.com
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization
| AI/ML Application | Description | Impact on Scaffold Optimization |
| Predictive Modeling (QSAR) | Machine learning models (e.g., Random Forest, SVM) are trained to correlate chemical structures with biological activity. nih.gov | Rapidly predicts the potency of virtual analogs, guiding synthetic efforts. |
| Generative Models | Deep learning architectures (e.g., RNNs, autoencoders) generate novel chemical structures with desired properties. nih.govdigitellinc.com | Creates new, diverse, and optimized molecules based on the core scaffold. |
| ADMET Prediction | AI models predict absorption, distribution, metabolism, excretion, and toxicity properties. digitellinc.com | Helps to eliminate compounds with poor pharmacokinetic profiles early in the design phase. |
| Automated Synthesis Planning | AI tools suggest synthetic routes for target molecules. | Accelerates the "make" part of the discovery cycle. |
Q & A
Q. What are the standard synthetic routes for 2-(pyrrolidin-3-yl)-1H-indole, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Pyrrolidine ring formation via cyclization of γ-aminobutyraldehyde derivatives.
- Indole functionalization using Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrolidine moiety.
- Purification via column chromatography or recrystallization.
Optimization focuses on: - Temperature control (e.g., 0–60°C for sensitive intermediates).
- Solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions).
- Catalyst screening (e.g., Pd catalysts for coupling reactions).
Yields >70% are achievable with rigorous exclusion of moisture .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., indole C-2 vs. C-3 attachment) and pyrrolidine ring conformation.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 213.14).
- IR Spectroscopy : Identification of N-H (indole) and C-N (pyrrolidine) stretches.
- X-ray Crystallography : For absolute configuration determination (see advanced questions) .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?
- Methodological Answer :
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement, especially with twinned or low-resolution data.
- Hydrogen Bonding Analysis : Identify interactions between the indole N-H and pyrrolidine nitrogen to confirm tautomeric forms.
- Disorder Modeling : Address pyrrolidine ring puckering (e.g., envelope vs. twist conformations) using PART instructions in SHELXL .
Q. What experimental strategies are employed to investigate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., CYP450 inhibition).
- Receptor Binding : Radioligand displacement studies (e.g., serotonin receptor subtypes).
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins.
- SAR Studies : Modify substituents (e.g., halogenation at indole C-5) and correlate with activity trends .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance metabolic stability.
- Scaffold Hopping : Replace pyrrolidine with piperidine or morpholine to modulate lipophilicity (logP).
- Pharmacophore Mapping : Use QSAR models to identify critical features (e.g., hydrogen bond donors).
Example: A methyl group at pyrrolidine N-1 increases CNS penetration by reducing polarity .
Q. How should researchers address contradictory data in biological or spectroscopic studies of this compound?
- Methodological Answer :
- Orthogonal Validation : Confirm enzyme inhibition results with SPR (surface plasmon resonance) if fluorescence assays show variability.
- Dynamic NMR Experiments : Resolve conformational equilibria (e.g., pyrrolidine ring inversion) at variable temperatures.
- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess significance of outliers .
Key Challenges in Advanced Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
